Etarotene

Vue d'ensemble

Description

L'Etarotène, également connu sous le nom de Ro 15-1570, est une sulfone d'arotinoid. Il s'agit d'un composé synthétique doté d'une activité inductrice de différenciation et potentiellement antitumorale. L'Etarotène inhibe la RNase P, une ribonucléoprotéine qui clive endonucléolytiquement tous les précurseurs d'ARNt pour produire l'extrémité 5' mature, affectant ainsi la biogenèse de l'ARNt . Il a un potentiel antikératinisant et a été étudié pour ses effets sur les maladies de la peau et du système musculosquelettique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Etarotène est synthétisé par une série de réactions chimiques impliquant l'introduction d'un groupe éthylsulfonyle sur un squelette d'arotinoid. La voie de synthèse implique généralement les étapes suivantes :

Formation du squelette d'arotinoid : Le squelette d'arotinoid est synthétisé par une série de réactions, notamment l'acylation de Friedel-Crafts et la réduction ultérieure.

Introduction du groupe éthylsulfonyle : Le groupe éthylsulfonyle est introduit par une réaction de sulfonation, où le squelette d'arotinoid est traité avec du chlorure d'éthylsulfonyle en présence d'une base telle que la pyridine.

Méthodes de production industrielle : La production industrielle d'Etarotène implique la mise à l'échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions réactionnelles telles que la température, la pression et le temps de réaction. Le produit final est purifié par recristallisation ou chromatographie pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : L'Etarotène subit diverses réactions chimiques, notamment :

Oxydation : L'Etarotène peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : La réduction de l'Etarotène peut conduire à la formation du sulfure correspondant.

Substitution : L'Etarotène peut subir des réactions de substitution nucléophile, où le groupe éthylsulfonyle peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Sulfures.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

L'Etarotène a un large éventail d'applications de recherche scientifique, notamment :

Chimie : L'Etarotène est utilisé comme composé modèle pour étudier les effets des réactions de sulfonation et de substitution.

5. Mécanisme d'action

L'Etarotène exerce ses effets en inhibant la RNase P, une ribonucléoprotéine qui clive les précurseurs d'ARNt pour produire l'ARNt mature. Cette inhibition affecte la biogenèse de l'ARNt et perturbe la synthèse des protéines. L'Etarotène a également un potentiel antikératinisant, ce qui le rend utile dans le traitement des maladies de la peau .

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Sulfonation Studies

Etarotene serves as a model compound in organic chemistry to study sulfonation and substitution reactions. Its unique ethylsulfonyl group allows researchers to investigate the effects of sulfonation on chemical reactivity and stability, providing insights into the design of new sulfonated compounds.

Chemical Properties

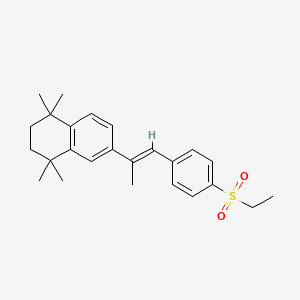

- Molecular Formula: C25H32O2S

- CAS Registry Number: 87719-32-2

Biological Applications

Inhibition of RNase P

this compound has been shown to inhibit ribonuclease P (RNase P), an essential enzyme involved in tRNA biogenesis. This inhibition affects protein synthesis and cellular processes, making this compound a valuable tool for studying tRNA-related mechanisms.

Case Study: RNase P Activity Inhibition

A study demonstrated that this compound acts as a competitive inhibitor of RNase P activity in human epidermal keratinocytes. This effect highlights its potential utility in understanding tRNA processing and the broader implications for cellular function and disease states .

Medical Applications

Potential Antitumor Activity

Research indicates that this compound exhibits antitumor properties, particularly in skin-related conditions. Its mechanism involves disrupting keratinocyte proliferation and differentiation, making it a candidate for treating skin diseases such as psoriasis.

Clinical Trials and Efficacy

this compound was evaluated in clinical trials for various indications, including psoriasis and cutaneous T-cell lymphoma. Although it reached Phase 3 trials, further development was discontinued due to insufficient efficacy compared to existing treatments .

Industrial Applications

Pharmaceutical Development

this compound is utilized in the pharmaceutical industry as a reference compound for quality control and the development of new therapeutic agents. Its unique chemical structure provides a framework for synthesizing novel compounds with similar biological activities.

Biomaterials Research

The compound is also being explored for its potential in forming crosslinked biomaterials. These applications include drug delivery systems and tissue engineering, where this compound's properties can contribute to enhanced material performance .

Mécanisme D'action

Etarotene exerts its effects by inhibiting RNase P, a ribonucleoprotein that cleaves tRNA precursors to produce mature tRNA. This inhibition affects tRNA biogenesis and disrupts protein synthesis. This compound also has antikeratinizing potential, making it useful in the treatment of skin diseases .

Comparaison Avec Des Composés Similaires

L'Etarotène est unique parmi les arotinoids en raison de son groupe éthylsulfonyle, qui lui confère des propriétés chimiques et biologiques spécifiques. Les composés similaires comprennent :

Tazarotène : Un autre arotinoid utilisé dans le traitement du psoriasis et de l'acné.

Acitrétine : Un rétinoïde utilisé dans le traitement du psoriasis sévère.

Bexarotène : Un rétinoïde utilisé dans le traitement du lymphome cutané à cellules T.

La structure unique et le mécanisme d'action de l'Etarotène en font un composé précieux pour la recherche et les applications thérapeutiques.

Activité Biologique

Etarotene, also known as Ro 15-1570, is a synthetic arotinoid sulfone that exhibits significant biological activity, particularly in the fields of dermatology and oncology. This compound is notable for its differentiation-inducing and potential antitumor properties. The following sections provide a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound contains an ethylsulfonyl group, which distinguishes it from other retinoids and contributes to its unique biological properties.

- Mechanism of Action : this compound primarily functions by inhibiting RNase P, a ribonucleoprotein essential for tRNA maturation. This inhibition disrupts tRNA biogenesis and subsequently affects protein synthesis in cells .

Biological Effects

1. Antitumor Activity

this compound has been studied for its potential antitumor effects, particularly in skin cancers. Its ability to induce differentiation in neoplastic cells suggests a role in cancer therapy.

2. Dermatological Applications

The compound has shown promise in treating skin diseases such as psoriasis and acne due to its antikeratinizing properties. Clinical studies have indicated that this compound can significantly improve skin conditions by modulating keratinocyte behavior .

Case Study 1: Inhibition of RNase P Activity

A study investigated the effects of various retinoids on RNase P activity isolated from normal human epidermal keratinocytes (NHEK). Among the compounds tested, this compound exhibited a unique profile:

- Inhibition Kinetics : While most retinoids showed dose-dependent inhibition of RNase P, this compound did not exhibit significant inhibition compared to others like Ro 13-7410 and acitretin. This suggests that this compound may interact differently with the enzyme .

- Clinical Implications : The findings highlight the potential for this compound to be used in therapeutic contexts where modulation of tRNA biogenesis is beneficial.

Case Study 2: EGF Signaling Interference

Research has shown that this compound can interfere with epidermal growth factor (EGF) signaling in human keratinocytes:

- Mechanism : Treatment with this compound blocked PMA-induced ornithine decarboxylase (ODC) mRNA expression, indicating a regulatory role in cell proliferation pathways .

- Significance : This interference suggests that this compound may be effective in conditions where EGF signaling is dysregulated, such as certain skin cancers.

Comparative Analysis

The following table compares this compound with other similar compounds based on their biological activities:

| Compound | Mechanism of Action | Primary Use | Inhibition of RNase P | EGF Signaling Impact |

|---|---|---|---|---|

| This compound | Inhibits RNase P | Psoriasis, Cancer | Minimal | Blocks induction |

| Tazarotene | Activates retinoic acid receptors | Acne, Psoriasis | Moderate | Variable |

| Acitretin | Activates retinoic acid receptors | Severe Psoriasis | Strong | Increases induction |

| Bexarotene | Selective retinoid receptor agonist | Cutaneous T-cell lymphoma | Moderate | Variable |

Pharmacokinetics and Absorption

Research on lymphatic absorption has indicated that the chemical nature of the vehicle used for administration significantly affects the absorption rates of this compound:

Propriétés

Numéro CAS |

87719-32-2 |

|---|---|

Formule moléculaire |

C25H32O2S |

Poids moléculaire |

396.6 g/mol |

Nom IUPAC |

6-[(E)-1-(4-ethylsulfonylphenyl)prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |

InChI |

InChI=1S/C25H32O2S/c1-7-28(26,27)21-11-8-19(9-12-21)16-18(2)20-10-13-22-23(17-20)25(5,6)15-14-24(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ |

Clé InChI |

UDAZCXVIYSIEFX-FBMGVBCBSA-N |

SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

SMILES isomérique |

CCS(=O)(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

SMILES canonique |

CCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

arotinoid ethylsulfone ethyl 4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl)phenylsulfone Ro 15-1570 Ro-15-1570 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.